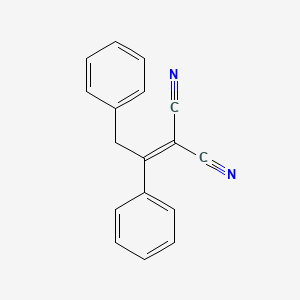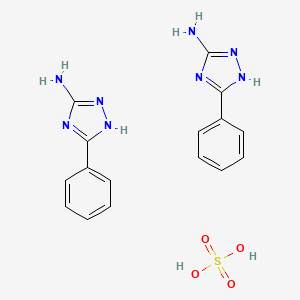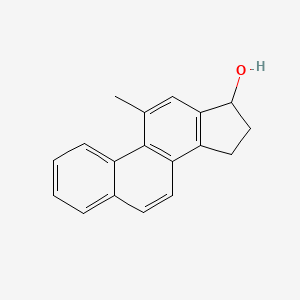
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol is a complex organic compound belonging to the cyclopenta[a]phenanthrene series. This compound is of significant interest due to its structural similarity to certain steroids and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by reduction and methylation steps to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally involve optimization of the laboratory methods to improve yield and purity, possibly using catalytic processes and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction would produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying aromaticity and reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use in cancer research due to its structural similarity to known carcinogens.
Industry: Limited applications due to its specialized nature, but could be used in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to tumor formation in susceptible tissues .
Comparación Con Compuestos Similares
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol can be compared to other compounds in the cyclopenta[a]phenanthrene series:
11-methoxy-17-ketone: Similar in structure but with a methoxy group instead of a hydroxyl group, showing different biological activity.
11,17-dimethyl-16(17)-ene: Another related compound with a double bond, exhibiting strong carcinogenicity.
Benzo[a]pyrene: A well-known carcinogen with structural similarities, used as a reference in carcinogenicity studies.
These comparisons highlight the unique structural features and biological activities of this compound.
Propiedades
Número CAS |
40951-13-1 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C18H16O/c1-11-10-16-14(8-9-17(16)19)15-7-6-12-4-2-3-5-13(12)18(11)15/h2-7,10,17,19H,8-9H2,1H3 |
Clave InChI |
CMGSCNRFRLIEPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2O)C3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


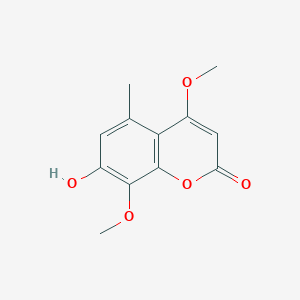





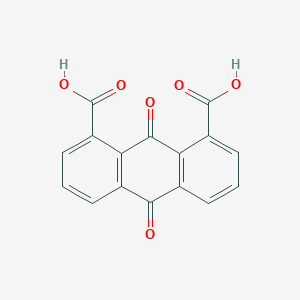
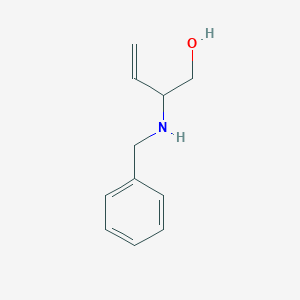
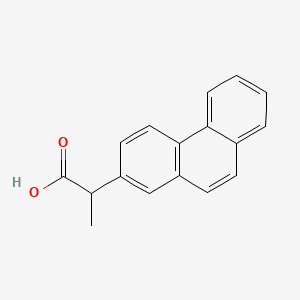
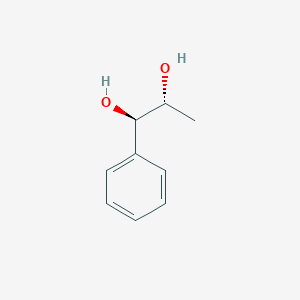
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
